molecular formula C5H5N5 B6153976 4-(azidomethyl)pyrimidine CAS No. 1783843-45-7

4-(azidomethyl)pyrimidine

Cat. No.: B6153976
CAS No.: 1783843-45-7
M. Wt: 135.1
InChI Key:
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Description

4-(Azidomethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with an azidomethyl group at the fourth position. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the azido group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(azidomethyl)pyrimidine typically involves the introduction of an azido group to a pyrimidine precursor. One common method is the nucleophilic substitution reaction where a halomethylpyrimidine reacts with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azido group.

Chemical Reactions Analysis

Types of Reactions: 4-(Azidomethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed:

    Substitution: Various substituted pyrimidines.

    Cycloaddition: Triazole derivatives.

    Reduction: Aminomethylpyrimidine.

Scientific Research Applications

4-(Azidomethyl)pyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(azidomethyl)pyrimidine largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form stable triazole rings. This reaction is facilitated by the presence of a catalyst, often copper, which lowers the activation energy and increases the reaction rate.

Comparison with Similar Compounds

    4-(Bromomethyl)pyrimidine: Similar structure but with a bromomethyl group instead of an azidomethyl group.

    4-(Chloromethyl)pyrimidine: Contains a chloromethyl group.

    4-(Iodomethyl)pyrimidine: Contains an iodomethyl group.

Uniqueness: The azido group in 4-(azidomethyl)pyrimidine provides unique reactivity, particularly in cycloaddition reactions, which is not observed with halomethyl derivatives. This makes it a valuable intermediate for the synthesis of triazole-containing compounds, which have significant applications in medicinal chemistry and materials science.

Properties

CAS No.

1783843-45-7

Molecular Formula

C5H5N5

Molecular Weight

135.1

Purity

95

Origin of Product

United States

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